molecular formula C14H27N3O11 B3041845 EDTA Tris CAS No. 38641-82-6

EDTA Tris

Cat. No. B3041845
Key on ui cas rn: 38641-82-6
M. Wt: 413.38 g/mol
InChI Key: VLEIUWBSEKKKFX-UHFFFAOYSA-N
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Patent
US05516679

Procedure details

30X NET: 4.5M NaCl, 0.45M Tris-HCl (pH 7.5), 30 mM EDTA.
[Compound]
Name
30X
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Tris-HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na+].[Cl-].[CH2:3]([OH:10])[C:4]([NH2:9])([CH2:7][OH:8])[CH2:5][OH:6].Cl.[CH2:12]([N:23]([CH2:28][C:29]([OH:31])=[O:30])[CH2:24][C:25]([OH:27])=[O:26])[CH2:13][N:14]([CH2:19][C:20]([OH:22])=[O:21])[CH2:15][C:16]([OH:18])=[O:17]>>[CH2:3]([OH:10])[C:4]([NH2:9])([CH2:7][OH:8])[CH2:5][OH:6].[CH2:13]([N:14]([CH2:19][C:20]([OH:22])=[O:21])[CH2:15][C:16]([OH:18])=[O:17])[CH2:12][N:23]([CH2:28][C:29]([OH:31])=[O:30])[CH2:24][C:25]([OH:27])=[O:26] |f:0.1,2.3,5.6|

Inputs

Step One
Name
30X
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Three
Name
Tris-HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O.Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C(CO)(CO)N)O.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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